(E)-6-(tert-butyl)-8-((3-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one
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Overview
Description
(E)-6-(tert-butyl)-8-((3-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a complex organic compound that belongs to the class of triazolotriazines This compound is characterized by its unique structure, which includes a tert-butyl group, a nitrobenzylidene moiety, and a triazolotriazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(tert-butyl)-8-((3-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one typically involves a multi-step process:
Formation of the Triazolotriazine Core: The initial step involves the synthesis of the triazolotriazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions, often involving the use of strong acids or bases as catalysts.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions, where tert-butyl halides react with the triazolotriazine core in the presence of a base.
Attachment of the Nitrobenzylidene Moiety: The final step involves the condensation of 3-nitrobenzaldehyde with the amino group on the triazolotriazine core, forming the Schiff base (benzylidene) linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo further oxidation, potentially forming nitroso or other oxidized derivatives.
Reduction: The nitro group can also be reduced to an amino group under hydrogenation conditions or using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The tert-butyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a catalyst like Pd/C, or chemical reducing agents like sodium borohydride (NaBH₄).
Substitution: Various halides or nucleophiles in the presence of appropriate catalysts or under specific pH conditions.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized forms.
Reduction: Conversion to amino derivatives.
Substitution: Formation of new compounds with different substituents replacing the original groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-6-(tert-butyl)-8-((3-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one can be used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the nitro group and the triazolotriazine core could contribute to its bioactivity.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-6-(tert-butyl)-8-((3-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one would depend on its specific application. Generally, the compound could interact with molecular targets through:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with DNA/RNA: Potentially affecting gene expression or replication.
Modulating Receptor Activity: Acting as an agonist or antagonist at various receptors.
Comparison with Similar Compounds
Similar Compounds
(E)-6-(tert-butyl)-8-((3-nitrophenyl)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one: Similar structure but with a nitrophenyl group instead of a nitrobenzylidene moiety.
(E)-6-(tert-butyl)-8-((4-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one: Similar structure but with a 4-nitrobenzylidene group.
Uniqueness
The unique combination of the tert-butyl group, nitrobenzylidene moiety, and triazolotriazine core in (E)-6-(tert-butyl)-8-((3-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one distinguishes it from other similar compounds. This specific arrangement of functional groups may confer unique chemical reactivity and biological activity, making it a compound of interest for further research and development.
Properties
IUPAC Name |
6-tert-butyl-8-[(E)-(3-nitrophenyl)methylideneamino]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O3/c1-15(2,3)12-13(23)21(14-18-16-9-20(14)19-12)17-8-10-5-4-6-11(7-10)22(24)25/h4-9H,1-3H3/b17-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZACWNYUBZPJQB-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=NN=C2N(C1=O)N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN2C=NN=C2N(C1=O)/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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